molecular formula C4H5NO3S B080995 Prop-1-enesulphonyl isocyanate CAS No. 13881-54-4

Prop-1-enesulphonyl isocyanate

Cat. No. B080995
CAS RN: 13881-54-4
M. Wt: 147.15 g/mol
InChI Key: DAONPBQTUWQEQJ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-1-enesulphonyl isocyanate, also known as vinylsulfonyl isocyanate, is a versatile compound used in various fields of chemistry. It is a reactive intermediate that has been extensively studied due to its unique properties.

Mechanism Of Action

Prop-1-enesulphonyl isocyanate is a reactive intermediate that can undergo various reactions. It can react with nucleophiles, such as amines and alcohols, to form the corresponding ureas and carbamates. Additionally, it can undergo cycloaddition reactions with dienes and alkynes to form various cyclic compounds.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of prop-1-enesulphonyl isocyanate. However, studies have shown that it can react with amino acids and proteins, leading to the formation of adducts. Additionally, it has been reported to have toxic effects on cells, including inducing apoptosis.

Advantages And Limitations For Lab Experiments

Prop-1-enesulphonyl isocyanate has several advantages for lab experiments. It is a versatile reagent that can undergo various reactions, making it useful in organic synthesis. Additionally, it is relatively easy to synthesize and purify. However, it has several limitations, including its reactivity and toxicity. It can be difficult to handle and requires careful handling to avoid unwanted reactions.

Future Directions

There are several future directions for research on prop-1-enesulphonyl isocyanate. One area of interest is the development of new synthetic methods using prop-1-enesulphonyl isocyanate as a reagent. Additionally, there is a need for further studies on the biochemical and physiological effects of prop-1-enesulphonyl isocyanate to better understand its toxic effects on cells. Finally, there is a need for the development of safer handling methods and protective measures for prop-1-enesulphonyl isocyanate in the lab.
Conclusion:
In conclusion, prop-1-enesulphonyl isocyanate is a versatile compound that has been extensively studied due to its unique reactivity. It has several advantages for lab experiments, including its versatility and ease of synthesis. However, it also has limitations, including its reactivity and toxicity. Further research is needed to better understand its biochemical and physiological effects and to develop safer handling methods in the lab.

Synthesis Methods

Prop-1-enesulphonyl isocyanate can be synthesized by the reaction of Prop-1-enesulphonyl isocyanatel chloride with potassium cyanate in the presence of a base. This reaction results in the formation of prop-1-enesulphonyl isocyanate, which can be purified by distillation.

Scientific Research Applications

Prop-1-enesulphonyl isocyanate has been widely used in scientific research due to its unique reactivity. It is commonly used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been used in the development of new synthetic methods and as a reagent in organic synthesis.

properties

CAS RN

13881-54-4

Product Name

Prop-1-enesulphonyl isocyanate

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

(E)-N-(oxomethylidene)prop-1-ene-1-sulfonamide

InChI

InChI=1S/C4H5NO3S/c1-2-3-9(7,8)5-4-6/h2-3H,1H3/b3-2+

InChI Key

DAONPBQTUWQEQJ-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/S(=O)(=O)N=C=O

SMILES

CC=CS(=O)(=O)N=C=O

Canonical SMILES

CC=CS(=O)(=O)N=C=O

Other CAS RN

13881-54-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.